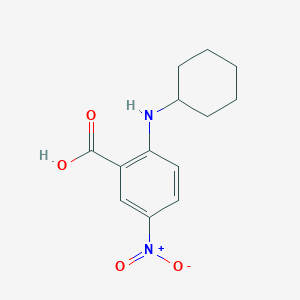
2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, also known as CMMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMMA belongs to the class of hydrazide compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has also been found to reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and diabetes. Additionally, 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide in lab experiments is its potent anti-inflammatory and anti-tumor properties. 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one of the limitations of using 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide in lab experiments is its potential toxicity. 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been found to be toxic to some cell lines and may cause adverse effects in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide. One area of research is the development of more potent and selective analogs of 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide for use in cancer therapy. Another area of research is the investigation of the potential use of 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the mechanisms of action of 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide need to be further elucidated to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid with hydrazine hydrate followed by the condensation of the resulting hydrazide with 4-methoxybenzaldehyde. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. 2-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has also been found to exhibit potent antioxidant activity and has been investigated for its potential use in the treatment of oxidative stress-related disorders.
Propriétés
Formule moléculaire |
C17H17ClN2O3 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-9-14(18)5-8-16(12)23-11-17(21)20-19-10-13-3-6-15(22-2)7-4-13/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
Clé InChI |
INRHIJCXLMZYOB-VXLYETTFSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)







![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)